3,5-bis(4-aminophenoxy)benzoic Acid
3,5-bis(4-aminophenoxy)benzoic Acid
Brand Name:
Vulcanchem
CAS No.:
195189-45-8
VCID:
VC20918403
InChI:
InChI=1S/C19H16N2O4/c20-13-1-5-15(6-2-13)24-17-9-12(19(22)23)10-18(11-17)25-16-7-3-14(21)4-8-16/h1-11H,20-21H2,(H,22,23)
SMILES:
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)N
Molecular Formula:
C19H16N2O4
Molecular Weight:
336.3 g/mol
3,5-bis(4-aminophenoxy)benzoic Acid
CAS No.: 195189-45-8
Cat. No.: VC20918403
Molecular Formula: C19H16N2O4
Molecular Weight: 336.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 195189-45-8 |
|---|---|
| Molecular Formula | C19H16N2O4 |
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | 3,5-bis(4-aminophenoxy)benzoic acid |
| Standard InChI | InChI=1S/C19H16N2O4/c20-13-1-5-15(6-2-13)24-17-9-12(19(22)23)10-18(11-17)25-16-7-3-14(21)4-8-16/h1-11H,20-21H2,(H,22,23) |
| Standard InChI Key | KPKOSOUTWDOOIW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N)OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)N |
| Canonical SMILES | C1=CC(=CC=C1N)OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator